5-Norbornene-2-acetic acid succinimidyl ester

Catalog No.
S928603
CAS No.
1234203-45-2
M.F
C13H15NO4
M. Wt
249.266
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2-acetic acid succinimidyl ester

CAS Number

1234203-45-2

Product Name

5-Norbornene-2-acetic acid succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate

Molecular Formula

C13H15NO4

Molecular Weight

249.266

InChI

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2

InChI Key

AOGNOQQTUYLDKN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3

Synonyms

Bicyclo[2.2.1]hept-5-ene-2-acetic acid, 2,5-dioxo-1-pyrrolidinyl ester

Bioconjugation Tool

5-Norbornene-2-acetic acid succinimidyl ester (NHS ester) is a valuable tool in bioconjugation reactions for attaching molecules to biomolecules like proteins and peptides. The NHS ester group in this molecule reacts readily with primary amines, which are abundant functional groups found on the side chain of the amino acid lysine in proteins. This reaction forms a stable amide bond between the 5-Norbornene-2-acetic acid succinimidyl ester and the protein [].

Inverse-Electron-Demand Diels-Alder Cycloaddition

The norbornene moiety present in 5-Norbornene-2-acetic acid succinimidyl ester is particularly attractive for its ability to participate in a cycloaddition reaction called the inverse-electron-demand Diels-Alder reaction. This reaction involves the norbornene reacting with strained dienophiles, such as 1,2,4,5-tetrazines []. This cycloaddition is bioorthogonal, meaning it can occur selectively within living systems without interfering with native biological processes []. This property makes it useful for various biological imaging applications.

Applications in Biological Imaging

By attaching 5-Norbornene-2-acetic acid succinimidyl ester to biomolecules of interest within a cell, for example, by labeling antibodies or proteins, researchers can introduce a norbornene tag. This tagged biomolecule can then be visualized through a subsequent reaction with a fluorescently labeled tetrazine. The bioorthogonality of the cycloaddition reaction ensures minimal background signal and high specificity for the norbornene-tagged biomolecules [].

Norbornene NHS ester is a synthetic molecule used in bioconjugation reactions for attaching biomolecules to other molecules containing amine groups []. It is derived from the bicyclic hydrocarbon norbornene, functionalized with a succinimidyl ester (NHS) group on the second carbon position and an acetic acid group on the fifth position []. The NHS ester group is a key functional group that reacts readily with amines, making it valuable for attaching biomolecules like proteins, peptides, and antibodies to various surfaces or other biomolecules.


Molecular Structure Analysis

Norbornene NHS ester has a unique structure with several notable features:

  • Norbornene core: The core structure is a bicyclic ring system called norbornene. This rigid structure provides stability and a well-defined orientation for the functional groups [].
  • Succinimidyl ester (NHS) group: This group is attached to the second carbon of the norbornene ring. NHS esters are known for their high reactivity with primary amines, forming stable amide bonds.
  • Acetic acid group: This group is located on the fifth carbon of the norbornene ring. It contributes to the overall water solubility of the molecule [].

The combination of the norbornene core and the NHS ester group makes this molecule a valuable tool for targeted bioconjugation in various research applications [].


Chemical Reactions Analysis

Norbornene NHS ester participates in several key chemical reactions:

  • Bioconjugation: This is the primary application. The NHS ester group reacts with primary amines on biomolecules like proteins and peptides to form amide bonds. This covalent linkage allows researchers to attach the norbornene moiety to the biomolecule of interest. Here's a balanced equation representing this reaction:
Norbornene-NHS ester + R-NH2 (Biomolecule) -> Norbornene-CONH-R (Biomolecule conjugate) + NHS
  • Hydrolysis: Under basic or acidic conditions, the NHS ester group can undergo hydrolysis, breaking down into N-hydroxysuccinimide (NHS) and the corresponding carboxylic acid []. This reaction is undesirable during storage or use of the compound.

Physical And Chemical Properties Analysis

  • Melting point: 115-120 °C []
  • Appearance: Solid []
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide (DMF) []. Slightly soluble in water [].
  • Storage: Recommended storage at 2-8 °C to minimize hydrolysis [].

Norbornene NHS ester doesn't have a direct biological effect. Its primary function is as a linker molecule in bioconjugation reactions. The NHS ester group reacts specifically with primary amines on biomolecules, forming a stable amide bond. This covalent linkage allows researchers to attach the norbornene moiety to a target biomolecule for further applications. The norbornene group itself can then be used for subsequent reactions, such as cycloadditions with tetrazines for bioorthogonal labeling or imaging purposes [].

  • Irritant: It may cause skin and eye irritation upon contact []. Wear gloves, eye protection, and protective clothing when handling.
  • Potential allergen: NHS esters have been known to cause allergic reactions in some individuals. Handle with care and avoid inhalation or ingestion.

XLogP3

1

Dates

Modify: 2024-04-14

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